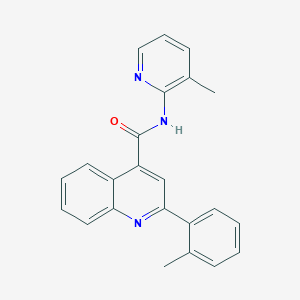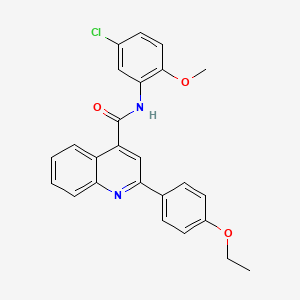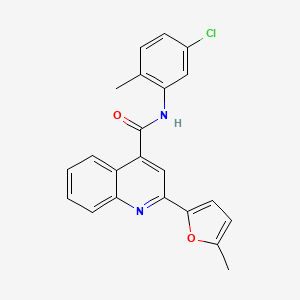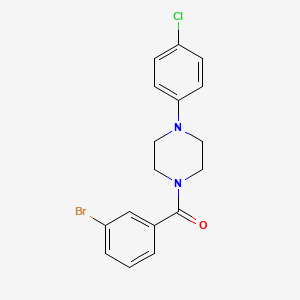![molecular formula C19H20N4O3 B3733568 2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide](/img/structure/B3733568.png)
2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide
Übersicht
Beschreibung
2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide is a synthetic compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has the potential to target specific cellular pathways and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide involves the inhibition of specific cellular pathways. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. Additionally, it has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins within cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide are still being studied. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. Additionally, it has been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide in lab experiments is its specificity. It has been shown to target specific cellular pathways, making it a useful tool for studying these pathways. However, one limitation is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide. One direction is the development of more potent and selective inhibitors of CK2 and the proteasome. Additionally, the potential use of 2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide in combination with other chemotherapy drugs is an area of interest. Finally, the development of novel drug delivery systems could improve the efficacy and safety of 2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide in cancer treatment.
Wissenschaftliche Forschungsanwendungen
2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.
Eigenschaften
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-16(19(26)20-9-13-8-18(25)22-11-21-13)23-10-15(12(2)24)14-6-4-5-7-17(14)23/h4-8,10-11,16H,3,9H2,1-2H3,(H,20,26)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXDLMPWARDDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC(=O)NC=N1)N2C=C(C3=CC=CC=C32)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetylindol-1-yl)-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3733492.png)

![3-(2,6-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B3733499.png)

![1-(4-fluorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine](/img/structure/B3733510.png)


![1-(4-ethoxyphenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3733515.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733517.png)
![2-methyl-N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-1-phenyl-1H-benzimidazole-5-carboxamide](/img/structure/B3733523.png)
![1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine](/img/structure/B3733527.png)
![1-isopropyl-5-(2,3,4-trimethoxy-6-methylphenyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733550.png)
![6-(difluoromethyl)-2-[3-({methyl[2-(2-methylpiperidin-1-yl)ethyl]amino}methyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B3733570.png)
